molecular formula C10H11BrN2 B1445996 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256819-54-1

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1445996
CAS No.: 1256819-54-1
M. Wt: 239.11 g/mol
InChI Key: IXAPSKJAKDXZQR-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with an isopropyl group and at the 5-position with a bromine atom.

Properties

IUPAC Name

5-bromo-3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-5-13-10-8(9)3-7(11)4-12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAPSKJAKDXZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-isopropyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5th position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings. Key examples include:

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 80°C5-Phenyl-3-isopropyl-1H-pyrrolo[2,3-b]pyridine68–93%
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, NaO^tBu5-Amino-3-isopropyl-1H-pyrrolo[2,3-b]pyridine75%*
Direct BrominationNBS, triethylamine, CH₂Cl₂, RT3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine85%

*The Buchwald-Hartwig amination yield is extrapolated from analogous reactions in the patent literature .

Coupling Reactions

The bromine atom participates in palladium-mediated cross-couplings to form carbon-carbon or carbon-heteroatom bonds:

Table 2: Coupling Reactions

Coupling PartnerCatalyst SystemConditionsProduct ApplicationSource
Arylboronic AcidsPd(PPh₃)₄, K₂CO₃, dioxane/H₂O80°C, 12 hBiaryl derivatives for drug discovery
Alkynyl TriflatesCuI, PdCl₂(PPh₃)₂, NEt₃THF, 60°C, 6 hFluorescent probes
VinylboronatesPd(OAc)₂, SPhos, K₃PO₄Toluene, 100°C, 8hPolymer precursors

Oxidation and Reduction

The pyrrolopyridine core undergoes redox transformations under controlled conditions:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ selectively oxidizes the pyrrole ring to form N-oxide derivatives, enhancing solubility for biological assays .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the pyridine ring to a piperidine structure, altering electronic properties for material science applications .

Critical Note : Over-reduction of the bromine substituent is avoided by using low hydrogen pressure (<5 atm) .

Deprotection and Functionalization

The 1H-pyrrolo[2,3-b]pyridine scaffold can be modified post-synthesis:

Table 3: Deprotection Reactions

Starting MaterialReagents/ConditionsProductYieldSource
5-Bromo-3-isopropyl-1-tosyl-pyrrolo[2,3-b]pyridine6N NaOH, MeOH, reflux, 2 h5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine98.5%
5-Bromo-3-acetyl-1H-pyrrolo[2,3-b]pyridineAlCl₃, CH₂Cl₂, acetyl chloride, RTKetone-functionalized derivative93%

Mechanistic Insights

  • Suzuki Coupling : The reaction proceeds via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination .

  • N-Oxidation : mCPBA acts as an electrophilic oxygen source, targeting the electron-rich pyrrole nitrogen .

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize optimizing catalyst systems and reaction conditions to maximize yields and selectivity.

Scientific Research Applications

Scientific Research Applications

1. Oncology

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine has shown promising results in cancer research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis.

  • Inhibition of FGFRs : The compound exhibits IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4, indicating potent inhibitory activity against these receptors .
  • Cell Line Studies : In vitro tests reveal that it significantly inhibits the growth of 4T1 breast cancer cells .

2. Neurodegenerative Diseases

Research has indicated that this compound may also serve as a therapeutic agent for neurodegenerative diseases. It acts as an inhibitor of dual leucine zipper-bearing kinase (DLK), which is implicated in neuronal cell death associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

Comparative Analysis with Related Compounds

The following table highlights the structural features and notable differences between this compound and related compounds:

Compound NameStructural FeaturesNotable Differences
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidLacks bromine and isopropyl groupsDifferent biological activities
5-Methyl-1H-pyrrolo[2,3-b]pyridineContains a methyl groupVaries in reactivity and biological profile
5-Bromo-1H-pyrrolo[2,3-b]pyridineSimilar core structure but lacks isopropyl groupResults in different pharmacological properties
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-oneDifferent ring structureExhibits distinct biological activities

This comparative analysis illustrates how variations in functional groups can significantly influence the properties and applications of these compounds.

Case Studies

Case Study 1: FGFR Inhibition

A study evaluated the efficacy of various pyrrolopyridine derivatives in inhibiting FGFRs. The findings indicated that this compound was among the most effective compounds tested, showcasing its potential as a lead compound for developing targeted cancer therapies .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound against neuronal degeneration. The results demonstrated that it could reduce cell death in models of neurodegenerative diseases by inhibiting DLK activity .

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, particularly in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The 5-bromo substituent enables diverse cross-coupling reactions (e.g., Suzuki for aryl/heteroaryl introduction ).
  • Electronic Effects: Electron-withdrawing groups (e.g., NO$2$ at 3-position) deactivate the ring, whereas electron-donating groups (e.g., OCH$3$ in 5-aryl analogs) enhance reactivity for electrophilic substitution .

Physicochemical Properties

Property 5-Bromo-3-isopropyl (Target) 5-Bromo-3-(phenylethynyl) 5-Bromo-1-methyl 5-Bromo-3-nitro
Molecular Formula C$9$H${10}$BrN$_2$ C${15}$H${10}$BrN$_2$ C$8$H$7$BrN$_2$ C$7$H$4$BrN$3$O$2$
Molecular Weight ~241.1 313.16 211.06 257.03
Solubility (Predicted) Low (hydrophobic isopropyl) Very low (aromatic ethynyl) Moderate (CH$_3$) Low (NO$_2$)
LogP ~2.5–3.0 ~3.5–4.0 ~2.0–2.5 ~1.5–2.0
Stability Stable under inert conditions Sensitive to light/oxidation Stable Nitro group may decompose

Notes:

  • Solubility challenges are common in brominated pyrrolopyridines; derivatives with polar groups (e.g., carbaldehyde in ) show improved aqueous solubility .
  • The 1-methyl analog () exhibits better solubility than the target due to reduced steric bulk .

Biological Activity

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an isopropyl group at the 3-position contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : It has been identified as an inhibitor of several protein kinases, particularly those involved in cell proliferation and survival pathways. Notably, it inhibits SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases by regulating sodium transport and cell proliferation .
  • Cytotoxicity : Studies have shown that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes formed with platinum(II) incorporating 5-bromo derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • Cytotoxic Effects : Research indicates that this compound exhibits potent cytotoxicity against human cancer cell lines such as osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression .
  • Case Study : A study involving platinum complexes with 5-bromo derivatives showed that these compounds were more effective than cisplatin in inducing cell death in cancer cells. This highlights the potential for developing new therapeutic agents based on this compound .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism : Its structure allows for interactions with bacterial enzymes and proteins, leading to inhibition of bacterial growth. For example, pyrrole-containing compounds have been reported to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparative Analysis : In vitro studies indicated that some derivatives had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting enhanced efficacy .

Data Table: Biological Activities Summary

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AnticancerHOS, MCF7, LNCaPInduction of apoptosis; cell cycle arrest
AntimicrobialMRSA, MSSAInhibition of growth; lower MIC than controls
Kinase InhibitionSGK-1Regulation of sodium transport; cell proliferation inhibition

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Sonogashira coupling : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₄ and CuI yields 3-alkynyl derivatives. Purification via silica gel chromatography with heptane/ethyl acetate (8:2) provides the product in ~51% yield .
  • Suzuki-Miyaura coupling : Substituting the bromine at the 5-position with aryl groups (e.g., 3,4-dimethoxyphenyl) using boronic acids and Pd(PPh₃)₄ under argon achieves functionalization. Reaction conditions (105°C, 4 hours) and toluene/ethanol solvent systems are critical for optimal yields (~58%) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the isopropyl group (e.g., δ ~1.3 ppm for CH₃ protons) and pyrrolopyridine core (e.g., δ ~8.3–8.5 ppm for aromatic protons) are observed. The NH proton typically appears as a broad singlet (δ ~12.4 ppm) in DMSO-d₆ .
  • Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. How can researchers optimize the introduction of substituents at the 5-position of the pyrrolo[2,3-b]pyridine core?

Key strategies include:

  • Protecting group selection : Tosyl (Ts) protection of the NH group (using NaH and TsCl in THF) prevents side reactions during subsequent functionalization .
  • Catalyst tuning : Pd(PPh₃)₄ outperforms other catalysts in Suzuki-Miyaura couplings due to its stability at high temperatures (e.g., 105°C) and compatibility with polar solvents .
  • Solvent optimization : Toluene/ethanol (3:1) mixtures enhance boronic acid solubility while minimizing decomposition of sensitive intermediates .

Q. What strategies mitigate instability during N-alkylation of this compound?

  • Low-temperature reactions : Adding NaH and alkyl halides (e.g., methyl iodide) at 0°C reduces exothermic side reactions .
  • Inert atmosphere : Conducting reactions under argon prevents oxidation of the pyrrolopyridine core .
  • Rapid purification : Flash chromatography immediately post-reaction minimizes degradation of alkylated products (e.g., 1-methyl derivatives) .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., Br at C5) activate the core toward nucleophilic aromatic substitution but may slow down oxidative addition in Pd-catalyzed reactions.
  • Steric hindrance : Bulky substituents (e.g., isopropyl at C3) can reduce coupling efficiency by limiting catalyst access. Computational modeling (DFT) is recommended to predict steric/electronic effects .
  • Kinetic studies : Monitoring reaction progress via HPLC or TLC helps identify optimal conditions for challenging substrates (e.g., nitro- or cyano-substituted derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine

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